6-Phenylhexyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential anti-cancer properties:

PHITC, a naturally occurring compound found in cruciferous vegetables like broccoli and cauliflower, has attracted scientific interest for its potential anti-cancer properties. Studies have shown that PHITC exhibits various mechanisms against cancer development, including:

- Induction of apoptosis (programmed cell death): PHITC can trigger apoptosis in various cancer cell lines, including leukemia and lung cancer cells [, ].

- Inhibition of cell proliferation: PHITC can inhibit the uncontrolled growth of cancer cells by regulating cell cycle progression [].

- Modulation of enzymatic activity: PHITC can influence the activity of enzymes involved in detoxification and carcinogen metabolism, potentially reducing cancer risk.

Contrasting effects on different cancers:

While research suggests potential benefits in some cancers, PHITC exhibits contrasting effects depending on the type of cancer and the administered dose. For instance:

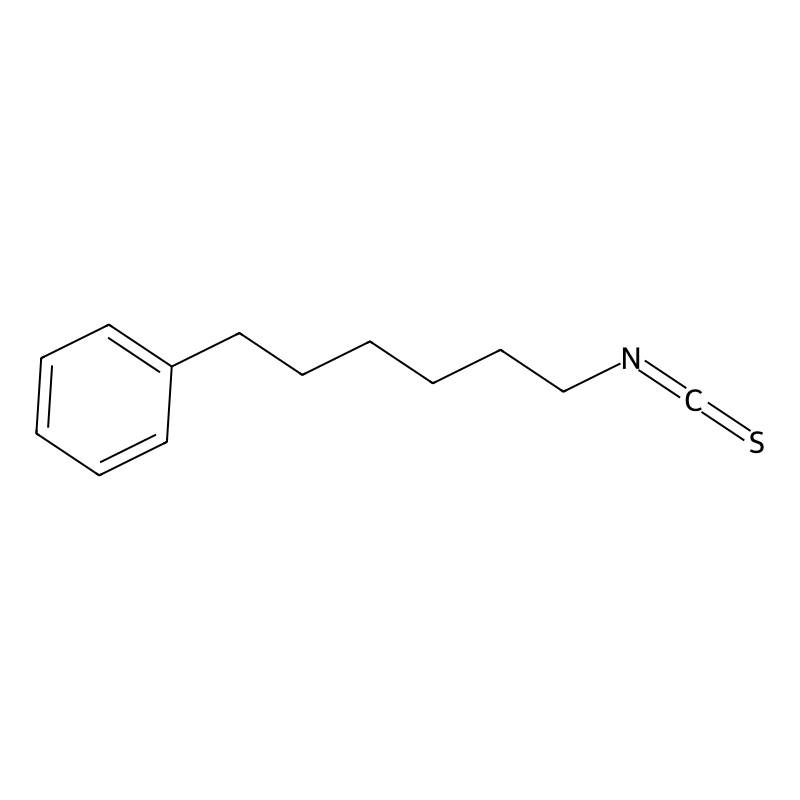

6-Phenylhexyl isothiocyanate is a synthetic isothiocyanate with the chemical formula C₁₃H₁₇NS. It is characterized by a phenyl group attached to a hexyl chain, followed by an isothiocyanate functional group. This compound has garnered attention for its potential applications in cancer research and therapeutic development due to its ability to modulate biological pathways.

The mechanism of action of PHITC remains under investigation. However, its potential biological activity might be linked to its ability to interact with cellular enzymes through its isothiocyanate group []. Some studies suggest PHITC might influence enzymes involved in detoxification and cell signaling pathways.

The biological activity of 6-Phenylhexyl isothiocyanate has been extensively studied. It acts as an inhibitor of histone deacetylases, which are enzymes involved in epigenetic regulation. This inhibition can lead to increased acetylation of histones, promoting gene expression associated with apoptosis and cell cycle arrest in cancer cells. In particular, it has demonstrated selective cytotoxicity towards myeloma cells while sparing normal cells . Additionally, it induces hypomethylation of the p16 gene, further contributing to its anti-cancer properties .

The synthesis of 6-Phenylhexyl isothiocyanate typically involves the reaction of phenylhexylamine with carbon disulfide followed by treatment with an alkali metal salt, such as sodium hydroxide. This method allows for the formation of the isothiocyanate functional group through a nucleophilic substitution reaction. Alternative methods may include using phenolic precursors and thiophosgene under controlled conditions.

6-Phenylhexyl isothiocyanate has several applications in research and potential therapeutic contexts:

- Cancer Research: Its role as a histone deacetylase inhibitor makes it a candidate for cancer therapy, particularly in hematological malignancies.

- Chemoprevention: It may be used in studies aimed at understanding the prevention of cancer through dietary compounds.

- Pharmaceutical Development: Its unique properties may lead to the development of new drugs targeting epigenetic modifications.

Interaction studies have revealed that 6-Phenylhexyl isothiocyanate can enhance the effects of certain carcinogens, suggesting a complex role in tumorigenesis. For instance, it has been shown to promote esophageal tumorigenesis when combined with N-nitrosomethylbenzylamine, indicating that while it possesses anti-cancer properties, it may also interact adversely under specific conditions . Additionally, studies have indicated that its metabolites can influence cellular detoxification pathways, further complicating its biological profile .

Several compounds share structural similarities with 6-Phenylhexyl isothiocyanate, including:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Phenethyl isothiocyanate | Contains a phenethyl group | Known for strong anti-cancer properties |

| Benzyl isothiocyanate | Contains a benzyl group | Exhibits potent chemopreventive effects |

| 8-Phenyloctyl isothiocyanate | Longer carbon chain than 6-phenylhexyl | Stronger inhibition of certain cancer cell lines |

| 10-Phenyldecyl isothiocyanate | Even longer carbon chain | Enhanced activity against specific cancer types |

While these compounds share functional characteristics as isothiocyanates, 6-Phenylhexyl isothiocyanate's unique combination of structural elements and biological activities sets it apart in research contexts focused on epigenetic modulation and cancer therapy .